(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-nitrophenyl)methanone
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Overview
Description
The compound you’ve mentioned is a complex organic molecule with the following chemical formula:
C19H17N2OS
It consists of a fused cycloheptathiophene ring system and a nitrophenyl group. Let’s explore its properties and applications.Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods for this compound remain proprietary, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity:
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the cycloheptathiophene ring or the nitrophenyl group.
Reduction: Reduction reactions may alter the nitro group to an amino group.
Substitution: Substituents can be introduced at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:
The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental data would be needed to determine the exact outcomes.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential drug development, or targeting specific biological pathways.
Chemistry: As a building block for designing novel molecules.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers might compare this compound with related heterocyclic structures or nitrophenyl derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c20-16-14-10-12-4-2-1-3-5-15(12)21-19(14)26-18(16)17(23)11-6-8-13(9-7-11)22(24)25/h6-10H,1-5,20H2 |
InChI Key |
SKLXWNJMLDRXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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